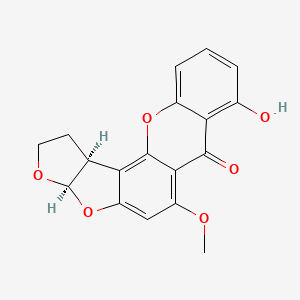

Dihydrosterigmatocystin

Description

Contextualization within the Aflatoxin Biosynthetic Pathway

The biosynthesis of aflatoxins is a complex, multi-step enzymatic process involving at least 23 reactions. nih.govreviberoammicol.com Dihydrosterigmatocystin emerges as a critical intermediate in this pathway, which branches to produce different types of aflatoxins. The generally accepted pathway involves the conversion of acetate (B1210297) to complex polyketides, which are then cyclized and modified to form a series of anthraquinones and xanthones. nih.gov

The formation of this compound occurs from its precursor, dihydrodemethylsterigmatocystin (DHDMST). This conversion is catalyzed by the enzyme O-methyltransferase I. asm.orgmdpi.comnaro.go.jp This same enzyme is also responsible for converting demethylsterigmatocystin (DMST) to sterigmatocystin (B1681140) (ST). asm.orgmdpi.com

Once formed, this compound serves as a substrate for the next step in the pathway, leading to the formation of aflatoxin B2 (AFB2). This conversion involves another enzyme, a methyltransferase (MT-II), which converts DHST to dihydro-O-methylsterigmatocystin (DHOMST). nih.govoup.com Subsequently, an oxidoreductase enzyme catalyzes the conversion of DHOMST to AFB2. nih.govebi.ac.uk

It is important to note that the aflatoxin biosynthetic pathway is branched. While this compound leads to the formation of AFB2, its unsaturated counterpart, sterigmatocystin, is the penultimate precursor to aflatoxin B1 (AFB1), the most potent of the aflatoxins. nih.govnih.govwikipedia.org This branching highlights the significance of the enzymatic steps leading to and from DHST in determining the final profile of aflatoxins produced by a particular fungal strain.

Table 1: Key Conversions in the Aflatoxin Biosynthetic Pathway Involving this compound

| Precursor | Enzyme | Product |

| Dihydrodemethylsterigmatocystin (DHDMST) | O-methyltransferase I | This compound (DHST) |

| This compound (DHST) | O-methyltransferase II (MT-II) | Dihydro-O-methylsterigmatocystin (DHOMST) |

| Dihydro-O-methylsterigmatocystin (DHOMST) | Oxidoreductase | Aflatoxin B2 (AFB2) |

Academic Significance of Studying this compound

The study of this compound carries significant academic weight for several reasons.

Understanding Fungal Metabolism and Genetics: Research on DHST and its place in the aflatoxin pathway has been instrumental in elucidating the genetic and enzymatic regulation of mycotoxin production in fungi like Aspergillus flavus and Aspergillus parasiticus. nih.govusda.gov The genes responsible for the enzymes in this pathway are often clustered together, and studying these gene clusters provides insights into the evolution and regulation of secondary metabolism in fungi. nih.govmdpi.com

Biomarker for Aflatoxin Exposure: The presence of DHST and its metabolites can potentially serve as biomarkers for exposure to aflatoxin-producing fungi. core.ac.uknih.gov Developing sensitive analytical methods to detect these precursors in food, feed, and biological samples can aid in risk assessment and the implementation of control strategies to mitigate aflatoxin contamination. nih.govresearchgate.net Research into aflatoxin biomarkers, such as aflatoxin-albumin adducts in blood, has provided a framework for assessing long-term exposure. nih.govmdpi.com

Development of Control Strategies: A thorough understanding of the biosynthetic pathway, including the role of DHST, is crucial for developing strategies to control aflatoxin contamination. This could involve inhibiting key enzymes in the pathway, such as the O-methyltransferases, or using gene-silencing technologies to block the expression of genes required for aflatoxin synthesis. mdpi.com

Comparative Toxicology: Comparing the biological activities of DHST with other aflatoxin precursors and the final aflatoxin products helps in understanding the structure-activity relationships of these mycotoxins. Although less potent than aflatoxin B1, sterigmatocystin itself is a potent carcinogen. wikipedia.org Studying the toxicity of intermediates like DHST contributes to a more comprehensive risk assessment of mycotoxin exposure. taylorandfrancis.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

6795-16-0 |

|---|---|

Molecular Formula |

C18H14O6 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14,16,18-hexaen-13-one |

InChI |

InChI=1S/C18H14O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-4,7-8,18-19H,5-6H2,1H3/t8-,18+/m0/s1 |

InChI Key |

RHGQIWVTIHZRLI-DCXZOGHSSA-N |

SMILES |

COC1=C2C(=C3C4CCOC4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Isomeric SMILES |

COC1=C2C(=C3[C@@H]4CCO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Canonical SMILES |

COC1=C2C(=C3C4CCOC4OC3=C1)OC5=CC=CC(=C5C2=O)O |

Origin of Product |

United States |

Biosynthesis of Dihydrosterigmatocystin in Fungi

Polyketide Pathway Initiation

The journey to dihydrosterigmatocystin begins with the fundamental building blocks of acetate (B1210297) and malonyl-CoA. oup.com These molecules are utilized by a fatty acid synthase (FAS) to create a hexanoyl starter unit. oup.com This starter unit is then passed to a polyketide synthase (PKS), a large, multi-domain enzyme. nih.govnih.gov The PKS iteratively adds malonyl-CoA extender units to the growing polyketide chain. nih.gov This process ultimately leads to the formation of norsolorinic acid, the first stable intermediate in this biosynthetic pathway. oup.comoup.com The genes responsible for this initial phase, including those encoding the FAS and PKS enzymes, are located within a conserved gene cluster. nih.govasm.org

Key Enzymatic Steps in this compound Formation

Following the creation of the initial polyketide structure, a cascade of enzymatic modifications takes place, leading to the synthesis of this compound. These steps are catalyzed by a suite of enzymes, each with a specific role in the molecular assembly line.

O-Methyltransferase I (aflO/dmtA) Catalysis from Dihydrodemethylsterigmatocystin

A crucial step in the formation of this compound is the methylation of its precursor, dihydrodemethylsterigmatocystin. This reaction is catalyzed by the enzyme O-methyltransferase I, also known as DmtA or AflO. mdpi.comresearchgate.net This enzyme facilitates the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of dihydrodemethylsterigmatocystin, yielding this compound. mdpi.commdpi.com The gene encoding this enzyme, dmtA (also referred to as aflO), is an integral part of the aflatoxin biosynthetic gene cluster. mdpi.comasm.org

Role of Cytochrome P-450 Monooxygenases (e.g., StcL) in Bisfuran Desaturation

The biosynthesis of related compounds, such as sterigmatocystin (B1681140), involves a desaturation step within the bisfuran ring system. This reaction is carried out by a cytochrome P-450 monooxygenase, exemplified by StcL in Aspergillus nidulans. ebi.ac.uk Inactivation of the stcL gene leads to the accumulation of this compound, indicating that StcL is responsible for the desaturation of the bisfuran moiety. ebi.ac.uk This highlights a branching point in the pathway where the saturation of the bisfuran ring determines whether this compound or sterigmatocystin is produced.

Ketoreductase Activity (e.g., StcU) and Pathway Branching

The biosynthetic pathway exhibits branching, allowing for the production of different related mycotoxins. Ketoreductase enzymes, such as StcU in A. nidulans, play a role in this branching. StcU is a ketoreductase required to convert versicolorin (B1264617) A to demethylsterigmatocystin. ebi.ac.uk Experiments have shown that both versicolorin A and versicolorin B can act as substrates for StcU, leading to a branched pathway. ebi.ac.uk This branching ultimately influences the final products of the metabolic cascade.

Conversion to Dihydro-O-methylsterigmatocystin by AflP (O-methyltransferase II/OmtA)

This compound can be further metabolized through the action of a second O-methyltransferase, O-methyltransferase II, also known as OmtA or AflP. oup.comresearchgate.net This enzyme catalyzes the methylation of this compound to form dihydro-O-methylsterigmatocystin. researchgate.netmdpi.com This step is a precursor to the formation of aflatoxin B2. nih.gov The gene encoding this enzyme, aflP (omtA), is also located within the aflatoxin gene cluster. mdpi.com

Late-Pathway Gene Involvement in Aflatoxin B2/G2 Formation from this compound

This compound serves as a direct precursor in the biosynthesis of aflatoxins B2 and G2. nih.gov The conversion of dihydro-O-methylsterigmatocystin to these aflatoxins requires the activity of an oxidoreductase. nih.gov The gene ordA has been identified as encoding a cytochrome P-450 type oxidoreductase that is necessary for this final conversion step. ebi.ac.uk The expression of these late-pathway genes is tightly regulated and is essential for the production of the final aflatoxin products.

Characterization of Enzymes and Protein Components

The biosynthesis of this compound is a multi-step process involving several key enzymes. The final step in its direct synthesis is the conversion of dihydrodemethylsterigmatocystin (DHDMST) to this compound (DHST). asm.orgnih.govresearchgate.netmdpi.com This critical reaction is catalyzed by the enzyme O-methyltransferase I (MT-I). asm.orgnih.govnaro.go.jpoup.com This enzyme is also responsible for the conversion of demethylsterigmatocystin (DMST) to sterigmatocystin (ST), another mycotoxin in a related pathway. asm.orgresearchgate.net

Research has led to the purification and detailed characterization of O-methyltransferase I from the fungus Aspergillus parasiticus. asm.orgnih.gov The enzyme, encoded by the dmtA (also known as aflO) gene, is found in the cytosol of the fungal mycelia. asm.orgresearchgate.netmdpi.com Competition experiments have confirmed that both DHDMST and DMST serve as substrates for this single enzyme. asm.orgnih.gov

This compound itself is a precursor for other compounds. It can be converted to dihydro-O-methylsterigmatocystin (DHOMST) by a second enzyme, O-methyltransferase II (MT-II), which is encoded by the aflP (or omtA) gene. mdpi.comoup.comnih.govplantsciencejournal.com This highlights that this compound is an intermediate in a larger biosynthetic network. The pathway is understood to branch, with this compound being a key intermediate in the pathway leading to aflatoxin B2. asm.orgnih.gov

**Table 1: Characteristics of O-Methyltransferase I (MT-I) from *Aspergillus parasiticus***

| Characteristic | Value | Source(s) |

|---|---|---|

| Gene | dmtA (aflO) | mdpi.com, researchgate.net, |

| Native Molecular Mass | 150 kDa | asm.org, nih.gov, oup.com |

| Denatured Subunit Mass | 43 kDa | asm.org, mdpi.com, nih.gov |

| Isoelectric Point (pI) | 4.4 | asm.org, nih.gov |

| Optimal pH Range | 6.5 - 9.0 | asm.org, nih.gov |

| Kₘ for DHDMST | 2.5 µM | asm.org, nih.gov |

| Kₘ for DMST | 0.94 µM | asm.org, nih.gov |

| Substrate Inhibition | Observed at high substrate concentrations | asm.org, nih.gov |

Regulation of this compound Biosynthesis

The production of this compound is not constitutive but is instead tightly controlled by a sophisticated regulatory network. This network responds to both internal genetic signals and external environmental cues, ensuring that the synthesis occurs under specific conditions. The genes responsible for this pathway are found within a large gene cluster, which facilitates their coordinated regulation. oup.comasm.org

Transcriptional Regulation by Aflatoxin Pathway Regulators (e.g., aflR)

A central figure in the regulation of this compound synthesis is the pathway-specific transcription factor AflR. mdpi.comnih.gov The aflR gene encodes a Cys6Zn2 zinc-finger DNA-binding protein that is essential for the transcriptional activation of most, if not all, of the structural genes within the aflatoxin/sterigmatocystin biosynthetic cluster. mdpi.comasm.orgnih.gov The gene encoding O-methyltransferase I (dmtA/aflO), which produces this compound, is located within this cluster and is under the control of AflR. plantsciencejournal.com

AflR functions by binding as a dimer to a specific palindromic DNA sequence, 5'-TCGN5CGR-3', found in the promoter regions of its target genes. nih.gov The disruption or deletion of aflR results in the abolishment of pathway gene expression and a halt in toxin production. mdpi.comnih.gov Conversely, the overexpression of aflR leads to a significant increase in the transcription of these genes and higher toxin yields. nih.gov The aflR gene promoter itself contains a binding site, suggesting a mechanism of autoregulation. mdpi.com

Another regulatory protein, AflS (also known as AflJ), encoded by a gene adjacent to aflR, functions as a co-activator. asm.orgnih.govnih.gov While its precise role is still under investigation, AflS appears to interact with AflR and is particularly important for the transcription of early genes in the biosynthetic pathway. mdpi.comasm.org

Environmental and Nutritional Influences on Gene Expression

The expression of the genes involved in this compound biosynthesis is profoundly influenced by environmental and nutritional factors. nih.govtandfonline.com Fungal gene expression patterns, and consequently mycotoxin production, are sensitive to changes in ambient conditions such as temperature, water activity (aw), and pH. nih.govfrontiersin.org

Studies have shown that the expression of the dmtA gene is directly affected by the composition of the growth medium and the culture temperature. The interaction between temperature and water activity is particularly crucial, as it modulates the expression of the key regulatory genes aflR and aflS. nih.govfrontiersin.org Optimal production of related aflatoxins has been observed at specific ranges, for instance, between 25-33°C and at a water activity of 0.98-0.99 aw. nih.gov Conditions outside of the optimal range, such as temperatures above 35°C or water activity below 0.90 aw, lead to reduced growth and toxin synthesis. nih.gov

The pH of the growth medium is another critical regulatory factor. A dedicated pH-responsive transcription factor, PacC, has been shown to repress the transcription of aflR under alkaline conditions by binding to a site in its promoter region. nih.govscispace.com Nutrient availability, including the types of carbon and nitrogen sources, also plays a significant role in regulating the expression of the biosynthetic gene cluster. plantsciencejournal.com

Table 2: Environmental and Nutritional Factors Affecting this compound Gene Expression

| Factor | Effect on Gene Expression/Biosynthesis | Source(s) |

|---|---|---|

| Temperature | Influences expression of structural (dmtA) and regulatory (aflR, aflS) genes. Optimal range exists for toxin production. | , nih.gov, frontiersin.org |

| Water Activity (aw) | Interacts with temperature to modulate regulatory gene expression. Optimal levels are required for significant toxin synthesis. | nih.gov, frontiersin.org |

| pH | Alkaline pH can lead to repression of aflR transcription via the PacC regulatory protein. | nih.gov, scispace.com |

| Nutrient Sources | The composition of the medium, particularly carbon and nitrogen sources, affects the expression of the entire gene cluster. | , plantsciencejournal.com |

Molecular Mechanisms of Biosynthetic Gene Control

The control of this compound biosynthesis at the molecular level relies on the architecture of its gene cluster and the interplay of various regulatory proteins. The physical grouping of over 25 biosynthetic genes into a 75-kb cluster is a fundamental mechanism that allows for efficient, coordinated control. oup.comasm.org

The primary mechanism of control is the sequence-specific binding of the AflR activator protein to the promoters of the structural genes. nih.gov This binding initiates the transcription of these genes, leading to the production of the necessary enzymes, including O-methyltransferase I. The presence of a binding site in its own promoter allows AflR to control its own expression level, creating a feedback loop. mdpi.com

Beyond the pathway-specific regulators AflR and AflS, broader, more global regulatory proteins also exert control. The aforementioned PacC protein integrates signals about environmental pH to control the entire cluster. nih.gov Another global regulator identified is LaeA, which appears to control the expression of numerous secondary metabolite gene clusters, including the one for aflatoxin/sterigmatocystin, by influencing chromatin structure, although its exact mechanism remains an area of active research. nih.gov This hierarchical control system, from specific activators to global regulators, provides the fungus with a robust and finely tuned method for managing the production of this compound.

Fungal Producers and Environmental Occurrence of Dihydrosterigmatocystin

Identification of Dihydrosterigmatocystin-Producing Fungal Species

The capability to synthesize this compound is not widespread among fungi and is primarily associated with the genus Aspergillus.

The genus Aspergillus is the principal producer of this compound. Several species within this genus have been identified as capable of its synthesis.

Aspergillus versicolor : This species is a well-documented producer of this compound. nih.govoup.com Studies have isolated and identified this compound from the secondary metabolites of A. versicolor. amazonaws.commdpi.com Research has also identified related compounds like dihydrodemethylsterigmatocystin from this species. nih.govoup.com

Aspergillus nidulans : This fungus is another significant producer of this compound. thieme-connect.comwikipedia.org Genetic studies have shown that the inactivation of the stcL gene in A. nidulans leads to the accumulation of this compound. ebi.ac.uknih.govmdpi.com This species serves as a model organism for studying the biosynthesis of sterigmatocystin (B1681140) and related compounds. wikipedia.org

Aspergillus flavus : While more commonly known for producing aflatoxins, A. flavus is also involved in the biosynthetic pathway that includes this compound. nih.govwikipedia.org The enzymatic steps converting dihydrodemethylsterigmatocystin to this compound have been studied in this species. scirp.orgnih.gov The presence of genes like aflP indicates its role in converting this compound to other compounds in the aflatoxin pathway. nih.govfrontiersin.org

Aspergillus parasiticus : Similar to A. flavus, A. parasiticus utilizes this compound as an intermediate in the synthesis of aflatoxins. nih.govnih.gov Research has detailed the enzymatic conversion of this compound precursors within this species. nih.gov

The table below summarizes the primary Aspergillus species involved in this compound production.

| Fungus Species | Key Findings | References |

| Aspergillus versicolor | Isolated and identified as a producer of this compound and related metabolites. | nih.govoup.comamazonaws.commdpi.com |

| Aspergillus nidulans | Accumulates this compound upon inactivation of the stcL gene; used as a model for biosynthesis studies. | thieme-connect.comwikipedia.orgebi.ac.uknih.govmdpi.com |

| Aspergillus flavus | Contains the genetic and enzymatic machinery for the conversion of this compound precursors. | nih.govwikipedia.orgnih.govfrontiersin.org |

| Aspergillus parasiticus | Utilizes this compound as an intermediate in the aflatoxin biosynthetic pathway. | nih.govnih.gov |

While Aspergillus is the primary source, other fungal genera have been reported to produce sterigmatocystin, the immediate precursor to this compound, suggesting a potential for this compound production. Genera such as Penicillium, Chaetomium, and Bipolaris have been noted as sterigmatocystin producers. mdpi.comnih.gov For instance, a fungus isolate from estuarine mangrove leaves was found to produce this compound. researchgate.net

Aspergillus Species as Primary Producers

Ecological Niche and Substrate Associations

This compound, and the fungi that produce it, can be found in a variety of environments, from agricultural fields to indoor settings.

Fungi that produce this compound and its parent compound, sterigmatocystin, are known contaminants of various agricultural products. These include:

Cereal grains like maize and wheat. wikipedia.orgthaiscience.infomdpi.com

Legumes, particularly peanuts. thaiscience.info

Tree nuts. wikipedia.org

Green coffee beans. wikipedia.org

Spices, such as those from Foeniculum vulgare (fennel). frontiersin.org

Contamination can occur in the field before harvest or during storage and transit if conditions are favorable for fungal growth. wikipedia.orgekt.gr

Aspergillus versicolor, a known producer of this compound, is frequently isolated from water-damaged buildings. wikipedia.orgnih.gov Studies have detected sterigmatocystin, and by extension its precursors, in samples of building materials and settled dust from such environments. nih.govresearchgate.net The presence of these mycotoxins is often associated with visible mold growth on various materials. researchgate.net Mycotoxin-containing particles can become airborne and settle on surfaces, indicating a potential for exposure in contaminated indoor spaces. nih.govlu.se

The fungal producers of this compound are not limited to agricultural and indoor settings. They have been isolated from a wide range of environmental sources, demonstrating their adaptability. These sources include:

Soil, where they exist as saprophytes. thaiscience.info

Decaying organic matter. thaiscience.info

Marine environments, including from sponges and algae. amazonaws.comacs.org

The leaves of terrestrial plants, such as the endophytic fungus Aspergillus nidulans from Nyctanthes arbor-tristis. thieme-connect.com

Mangrove ecosystems. researchgate.net

The table below provides a summary of the diverse sources from which this compound-producing fungi have been isolated.

| Environment | Specific Source/Substrate | Associated Fungal Species | References |

| Agricultural | Maize, Wheat, Peanuts, Coffee Beans, Spices | Aspergillus flavus, A. versicolor, A. nidulans | wikipedia.orgwikipedia.orgthaiscience.infofrontiersin.org |

| Indoor | Water-damaged building materials, Settled dust | Aspergillus versicolor | wikipedia.orgnih.govnih.govresearchgate.net |

| Marine | Sponges (Petrosia sp.), Algae | Aspergillus versicolor | amazonaws.comacs.org |

| Terrestrial Plants | Endophyte in leaves (Nyctanthes arbor-tristis) | Aspergillus nidulans | thieme-connect.com |

| Soil | General soil saprophyte | Aspergillus flavus | thaiscience.info |

| Mangrove | Endophyte in leaves (Kandelia candel) | Unidentified fungus isolate | researchgate.net |

Metabolic Intermediates and Pathways Involving Dihydrosterigmatocystin

In Vitro and Cell-Free System Studies of Dihydrosterigmatocystin Conversion

The metabolic transformations involving this compound have been extensively studied using in vitro and cell-free systems, which have been crucial for elucidating the biosynthetic pathway of aflatoxins. nih.govresearchgate.net Experiments using cell-free extracts from Aspergillus parasiticus have successfully demonstrated the conversion of DHST to AFB2. nih.govasm.org These cell-free systems have allowed for the stepwise analysis of the enzymatic reactions. nih.gov

For instance, studies have shown that the conversion of DHST to DHOMST and subsequently to AFB2 is catalyzed by methyltransferase and oxidoreductase enzymes present in the cell extracts. nih.govresearchgate.net The reaction converting DHOMST to AFB2 in a cell-free system specifically requires NADPH. asm.org Similarly, feeding dihydrodemethylsterigmatocystin (DHDMST) to certain mutant strains of A. parasiticus resulted in the production of AFB2 and G2, and cell-free experiments confirmed the methylation steps leading to DHST and then DHOMST. nih.gov

These in vitro studies have also provided evidence for the existence of two distinct O-methyltransferases (O-methyltransferase I and II) involved in the pathway. nih.gov O-methyltransferase I catalyzes the methylation of DHDMST to DHST, while O-methyltransferase II is responsible for the subsequent methylation to DHOMST. nih.gov Further enzymatic studies have characterized the kinetics of these enzymes, showing that the methyltransferase prefers sterigmatocystin (B1681140) (ST) over DHST, and the oxidoreductase prefers O-methylsterigmatocystin (OMST) over DHOMST. nih.gov

Table 2: Summary of Findings from In Vitro and Cell-Free Studies This table highlights key experimental observations regarding the conversion of this compound and its derivatives.

| Fungal Strain/System | Substrate Fed | Observed Product(s) | Key Finding |

|---|---|---|---|

| Aspergillus parasiticus NIAH-26 (mutant) | This compound (DHST) | Aflatoxin B2, Aflatoxin G2 | Demonstrates DHST is a direct precursor to AFB2 and AFG2. nih.gov |

| Aspergillus parasiticus NIAH-26 (mutant) | Dihydrodemethylsterigmatocystin (DHDMST) | Aflatoxin B2, Aflatoxin G2 | Confirms the pathway from DHDMST to AFB2/G2. nih.gov |

| Cell-free extract of A. parasiticus NIAH-26 | Dihydro-O-methylsterigmatocystin (DHOMST) | Aflatoxin B2 | Shows the direct enzymatic conversion of DHOMST to AFB2, requiring NADPH. asm.org |

| Cell-free extract of A. parasiticus | This compound (DHST) | Aflatoxin B2 | The conversion is catalyzed by methyltransferase and oxidoreductase activities. nih.gov |

Metabolic Grids and Intermediary Metabolism in Fungi

The biosynthesis of aflatoxins does not follow a simple linear path but rather a complex network known as a metabolic grid. reviberoammicol.comresearchgate.net This grid consists of a series of interconnected and sometimes reversible reactions involving numerous intermediates. nih.govresearchgate.net The concept of a metabolic grid was developed from observations that multiple precursors could be converted to the same end products and that various intermediates accumulate under different conditions or in different mutant strains. researchgate.netresearchgate.net

The pathway involving this compound represents a distinct branch within this larger metabolic grid, running parallel to the sterigmatocystin pathway. nih.gov The existence of a branched pathway is supported by the finding that both ST and DHST can be converted to their respective aflatoxin groups (B1/G1 and B2/G2) by what appears to be a common set of enzymes. nih.govnih.gov This indicates that the fungal metabolic machinery can process both the saturated (dihydro-) and unsaturated versions of these precursors.

Studies on earlier intermediates in the aflatoxin pathway, such as averufin (B1665840) and versiconal (B1263273) hemiacetal acetate (B1210297), have also provided strong evidence for the metabolic grid model. researchgate.netnih.govasm.org These intermediates can be channeled through different but linked enzymatic steps, leading to a variety of downstream products. nih.gov The regulation of this grid is complex, likely influenced by genetic factors and environmental conditions. nih.govfrontiersin.org The formation of DHST and its conversion to AFB2 and AFG2 is an integral component of this intricate metabolic system in aflatoxigenic fungi. reviberoammicol.com

Genetic and Molecular Biology of Dihydrosterigmatocystin Biosynthesis

Genomic Organization of the Aflatoxin/Sterigmatocystin (B1681140) Gene Cluster

The genes responsible for the biosynthesis of aflatoxins and their precursor, sterigmatocystin (ST), are typically located together in a contiguous region of the fungal chromosome, forming a metabolic gene cluster. researchgate.net This clustering facilitates the co-regulation of gene expression, ensuring the coordinated production of the enzymes required for the multi-step pathway.

A standardized nomenclature has been established for the genes within this cluster. For instance, the genes are designated with the prefix "afl" for aflatoxin-producing fungi and "stc" for sterigmatocystin-producing fungi. These genes encode a variety of enzymes, including fatty acid synthases, a polyketide synthase, dehydrogenases, monooxygenases, and methyltransferases, all essential for the intricate series of reactions leading to the formation of dihydrosterigmatocystin and subsequent metabolites. asm.orgplantsciencejournal.com

| Gene Name (Aspergillus parasiticus/flavus) | Gene Name (Aspergillus nidulans) | Encoded Enzyme/Protein | Function in Biosynthesis |

| aflA (fas-2), aflB (fas-1) | stcJ, stcK | Fatty Acid Synthase (α and β subunits) | Synthesis of the hexanoyl-CoA starter unit. asm.orgplantsciencejournal.com |

| aflC (pksA) | stcA | Polyketide Synthase | Condensation of acetyl and malonyl-CoA to form the polyketide backbone. asm.org |

| aflD (nor-1) | stcE | Ketoreductase | Conversion of norsolorinic acid to averantin. nih.gov |

| ... | ... | ... | ... |

| aflO (dmtA / omtB) | stcP | O-methyltransferase I | Conversion of dihydrodemethylsterigmatocystin (DHDMST) to this compound (DHST). plantsciencejournal.comresearchgate.netnih.gov |

| aflP (omtA) | - | O-methyltransferase II | Conversion of ST to O-methylsterigmatocystin (OMST) and DHST to dihydro-O-methylsterigmatocystin (DHOMST). nih.govnih.gov |

Functional Characterization of Genes Encoding this compound Biosynthetic Enzymes

The specific roles of individual genes in the this compound biosynthetic pathway have been elucidated through a combination of gene disruption studies, heterologous expression, and enzymatic assays.

Gene disruption, or "knock-out" experiments, have been instrumental in assigning function to the genes within the sterigmatocystin and aflatoxin clusters. By inactivating a specific gene, researchers can observe the resulting metabolic profile, often characterized by the accumulation of the substrate for the disabled enzyme.

A key enzyme in the formation of this compound is O-methyltransferase I, which catalyzes the methylation of dihydrodemethylsterigmatocystin (DHDMST). plantsciencejournal.comresearchgate.net This enzyme is encoded by the aflO (also known as dmtA or omtB) gene in Aspergillus parasiticus and A. flavus, and its homolog stcP in Aspergillus nidulans. researchgate.netnih.govnih.gov

In a pivotal study, disruption of the stcP gene in A. nidulans resulted in the accumulation of demethylsterigmatocystin, the precursor to sterigmatocystin, thereby confirming the gene's role in this methylation step. nih.govnih.gov While this particular study focused on the sterigmatocystin branch of the pathway, the enzymatic activity of the StcP protein on dihydrodemethylsterigmatocystin is also established. plantsciencejournal.comresearchgate.net

Comparative genomic analyses have revealed a high degree of homology for the genes involved in this compound biosynthesis across different fungal species, particularly within the genus Aspergillus. The dmtA gene from A. parasiticus shares significant sequence identity with its homolog, stcP, in A. nidulans. nih.govnih.gov Specifically, the C-terminal half of the deduced protein from dmtA exhibits 76.3% identity with the coding region of the A. nidulans StcP protein. nih.gov This high level of conservation underscores the fundamental importance of this enzymatic step in the biosynthesis of both sterigmatocystin and aflatoxins.

Homologs of dmtA have also been identified in Aspergillus oryzae and Aspergillus sojae, species commonly used in food fermentation and generally considered non-aflatoxigenic. nih.govebi.ac.uk While these species possess the genetic blueprint for this part of the pathway, the lack of aflatoxin production is often attributed to mutations or deletions in other essential genes within the cluster or in regulatory elements. nih.gov The presence of these homologous genes in a variety of species with different metabolic end-products provides a valuable framework for studying the evolution of mycotoxin biosynthetic pathways.

| Gene | Homolog in A. nidulans | Homolog in A. parasiticus | Homolog in A. flavus | Key Function |

| O-methyltransferase I | stcP | dmtA (aflO) | omtB (aflO) | Methylation of DHDMST to DHST. plantsciencejournal.comresearchgate.netnih.gov |

Gene Disruption and Mutagenesis Studies

Horizontal Gene Transfer Events Related to Biosynthetic Gene Clusters

Horizontal gene transfer (HGT), the movement of genetic material between different species, is a significant force in fungal evolution, allowing for the rapid acquisition of novel metabolic capabilities. The entire sterigmatocystin biosynthetic gene cluster has been identified as a subject of such a transfer event.

Remarkably, a complete and functional sterigmatocystin gene cluster was discovered in the genome of Podospora anserina, a fungus belonging to a different taxonomic class than Aspergillus. nih.govresearchgate.net Phylogenetic analyses strongly indicate that this cluster was acquired by Podospora from an Aspergillus species through HGT. nih.govfrontiersin.org The Podospora cluster is highly conserved in terms of gene content, sequence, and gene order (microsynteny) when compared to the Aspergillus ST/AF clusters. nih.govfrontiersin.org

Crucially, the transferred cluster in Podospora anserina appears to be functional. researchgate.net It contains the necessary binding sites for the transcriptional activator AflR, and expression of several cluster genes has been detected. nih.govresearchgate.net The production of sterigmatocystin by Podospora species has also been independently confirmed, suggesting that the HGT event resulted in the acquisition of a complete and active metabolic pathway. researchgate.net This includes the genes necessary for the synthesis of this compound. This remarkable example of HGT highlights how a complex trait, such as the production of a potent mycotoxin and its precursors, can be transferred in its entirety between distantly related fungal species, significantly impacting their metabolic diversity and ecological roles. frontiersin.orgwikipedia.org

Mechanistic Biological Activities of Dihydrosterigmatocystin in Research Models

Comparative Analysis of Biological Activities with Related Mycotoxins

The biological activities of dihydrosterigmatocystin are often evaluated in comparison to its more well-known and potent analogues, sterigmatocystin (B1681140) (ST) and aflatoxin B1 (AFB1). Structurally, DHST is characterized by a saturated terminal furan (B31954) ring, which distinguishes it from ST and AFB1, both of which possess an unsaturated double bond in this position. This structural difference is believed to be a primary determinant of the observed variations in their biological potency.

In terms of mutagenic activity, studies have consistently shown that DHST is significantly less potent than both ST and AFB1. For instance, in the Salmonella typhimurium assay (Ames test), the mutagenic potency of DHST was found to be considerably lower than that of ST. This reduced activity is attributed to the saturated furan ring, which is less susceptible to metabolic activation to the ultimate carcinogenic forms.

The carcinogenic potential of these mycotoxins has also been compared in animal models. While AFB1 is a potent hepatocarcinogen, and ST also induces liver tumors, DHST has demonstrated weaker carcinogenic activity. In a study involving rainbow trout, the carcinogenic potency of DHST was reported to be approximately 100 times less than that of ST.

The ability to induce DNA damage is another critical parameter for comparison. Research has indicated that DHST is a much weaker initiator of ATPase-deficient foci in rat liver compared to ST. This suggests a reduced capacity to cause the initial genetic alterations that can lead to cancer development. The comparative biological activities of these mycotoxins are summarized in the table below.

| Mycotoxin | Relative Mutagenic Potency (Ames Test) | Relative Carcinogenic Potency (Rainbow Trout) |

| Aflatoxin B1 | High | High |

| Sterigmatocystin | Moderate | Moderate |

| This compound | Low | Low |

Cytotoxicity Studies in Cell Line Models

The cytotoxic effects of this compound have been investigated in various in vitro cell line models to determine its impact on cell viability and proliferation. These studies provide insights into the concentration-dependent toxicity of the compound.

In a study utilizing the human hepatoma cell line HepG2, DHST exhibited cytotoxic effects, although to a lesser extent than sterigmatocystin. The cytotoxicity was assessed using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The results indicated that higher concentrations of DHST were required to induce a 50% reduction in cell viability (IC50) compared to ST.

Another study investigated the cytotoxicity of DHST in Chinese hamster lung (CHL) cells. The findings from this research also pointed to a lower cytotoxic potential of DHST relative to ST. The table below summarizes the cytotoxic effects of this compound in different cell line models.

| Cell Line | Assay | Endpoint | Finding |

| HepG2 | MTT | Cell Viability (IC50) | Less cytotoxic than sterigmatocystin. |

| CHL | Not Specified | Cytotoxicity | Lower cytotoxic potential compared to sterigmatocystin. |

Genotoxicity and Mutagenicity Assessments in In Vitro Assays

The genotoxic and mutagenic potential of this compound has been a key area of investigation, with a focus on its ability to interact with DNA and induce genetic alterations.

The formation of DNA adducts, which are covalent modifications of DNA, is a critical initiating event in chemical carcinogenesis. The ability of a compound to form DNA adducts is often linked to its genotoxic and mutagenic properties.

Research has shown that this compound is capable of forming DNA adducts, although at a significantly lower level than sterigmatocystin. In a study using calf thymus DNA, the in vitro binding of DHST to DNA was found to be approximately 200 times lower than that of ST. This reduced binding efficiency is attributed to the structural differences in the terminal furan ring. The primary DNA adduct formed by DHST has been identified as this compound-N7-guanine. The formation of this adduct is a result of the metabolic activation of DHST to an epoxide, which then reacts with the N7 position of guanine (B1146940) residues in DNA.

The induction of chromosomal damage is another important indicator of genotoxicity. Studies have been conducted to assess the ability of this compound to cause chromosomal aberrations in cultured cells.

In Chinese hamster lung (CHL) cells, DHST was found to induce chromosomal aberrations. However, the potency of DHST in inducing these aberrations was considerably lower than that of sterigmatocystin. The types of chromosomal damage observed included chromatid gaps, breaks, and exchanges. The reduced clastogenic (chromosome-breaking) activity of DHST is consistent with its lower mutagenic and DNA-binding potential.

DNA Adduct Formation

Modulation of Cellular Processes in Experimental Systems

The cell cycle is a tightly regulated process that governs cell division and proliferation. Disruption of the cell cycle can lead to uncontrolled cell growth and is a hallmark of cancer.

Studies investigating the effects of this compound on cell cycle progression have revealed its ability to induce cell cycle arrest. In one study, treatment of cells with DHST led to an accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest prevents cells from entering mitosis, thereby inhibiting cell proliferation. The induction of cell cycle arrest is a common cellular response to DNA damage, providing time for DNA repair mechanisms to be activated. If the damage is too severe to be repaired, the cell may undergo apoptosis (programmed cell death).

Induction of Oxidative Stress and Reactive Oxygen Species Production

Research into the biological activities of this compound's precursor, sterigmatocystin (STC), provides insights into potential mechanisms of action, including the induction of oxidative stress. Studies have demonstrated that STC can trigger the generation of reactive oxygen species (ROS) in various cell models. In human liver-derived HepG2 cells, STC exposure has been shown to increase ROS levels in a concentration-dependent manner. This elevation in ROS contributes to oxidative DNA damage, a key factor in its genotoxic effects.

The accumulation of ROS can overwhelm cellular antioxidant defense systems, leading to a state of oxidative stress. This imbalance can cause damage to vital cellular components, including lipids, proteins, and nucleic acids. While direct studies on this compound are less extensive, its structural similarity to STC suggests it may share the capacity to induce oxidative stress and ROS production. The mechanism for STC-induced oxidative damage has been linked to lysosomal leakage, which releases contents that can promote ROS formation. globalauthorid.com Further investigation is required to specifically delineate the role of this compound in generating oxidative stress.

Mitochondrial Dysfunction Observations

Mitochondria are central to cellular energy metabolism and apoptosis, and their dysfunction is a key element in cellular toxicity. Research on mycotoxins, including sterigmatocystin (STC), indicates that these compounds can disrupt mitochondrial integrity. mdpi.com Mitochondrial dysfunction often manifests as a loss of mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis. mdpi.com

The disruption of mitochondrial function can lead to a cascade of detrimental effects, including impaired ATP production and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov While direct and detailed studies focusing exclusively on this compound's impact on mitochondrial function are limited, its established role in inducing apoptosis suggests that mitochondrial pathways are likely involved. nih.gov Given that many toxic agents exert their effects by compromising mitochondrial health, it is plausible that this compound-induced cytotoxicity involves similar mechanisms of mitochondrial disruption.

Apoptosis Induction in Cellular Models

This compound has been identified as a compound capable of inducing apoptosis, or programmed cell death, in cancer cell models. Research has specifically highlighted its activity in human hepatocellular carcinoma (HepG2) cells. In one study, this compound was described as a promising agent for inducing apoptosis in HepG2 cells. acs.org

The cytotoxic effects of this compound on HepG2 cells were found to be modest, but a significant portion of the observed cell death was attributed to apoptosis. acs.org It was demonstrated that the compound led to a 60% apoptotic mode of cell death, which was correlated with its high docking affinity to the ATP binding cleft of Hsp90, a chaperone protein involved in the stability of many proteins required for tumor cell survival. acs.org The induction of apoptosis is a key mechanism for the anti-proliferative effects of many compounds and is a focal point of cancer research. The process in HepG2 cells often involves the activation of caspases and is mediated by the mitochondrial apoptotic pathway. nih.govd-nb.info

Table 1: Cytotoxicity of this compound in a Human Cancer Cell Line

| Cell Line | Compound | IC₅₀ (µM) | Source |

|---|---|---|---|

| HepG2 (Hepatocellular Carcinoma) | This compound | 161.81 ± 5.2 | acs.org |

Immunomodulatory Effects in Model Organisms

The potential for mycotoxins to modulate the immune system is an area of ongoing research. Studies involving sterigmatocystin (STC), a closely related precursor to this compound, suggest possible immunomodulatory activity. wiley.comscispace.com For instance, some research indicates that STC can reduce the expression of HLA-class I antigens, which are crucial for various immunological reactions. wiley.com

Herbicidal Effects in Plant Models

Recent research has identified this compound as a compound with significant herbicidal properties. acs.org Studies evaluating its effects on various plant models have shown potent inhibitory activity against certain weed species.

In one investigation, this compound exhibited strong herbicidal activity against Amaranthus retroflexus L. (red-root pigweed). acs.org The potency of this effect was notable, with the compound showing activity that was approximately four times stronger than glyphosate, a widely used commercial herbicide, under the tested conditions. acs.org The study also noted significant activity against other weeds within the Amaranth genus. acs.org Analysis of the structure-activity relationship among related xanthone (B1684191) compounds suggested that the bifuranic ring structure is important for phytotoxicity. acs.org These findings indicate that this compound could serve as a promising candidate for the development of new agrochemicals. acs.org

Table 2: Herbicidal Activity of this compound

| Target Weed Species | Compound | Minimum Inhibitory Concentration (MIC) (µM) | Positive Control | MIC of Control (µM) | Source |

|---|---|---|---|---|---|

| Amaranthus retroflexus L. | This compound | 24.5 | Glyphosate | 94.7 | acs.org |

Analytical Methodologies for Dihydrosterigmatocystin Research

Extraction and Sample Preparation Techniques

The initial and one of the most critical stages in the analysis of dihydrosterigmatocystin is its extraction from the sample matrix. The complexity of matrices such as grains, feed, and biological tissues necessitates effective sample preparation to isolate the analyte and remove interfering substances.

Commonly employed techniques include solvent extraction, solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govnih.gov Solvent extraction often utilizes polar solvents like acetonitrile (B52724) or methanol (B129727), frequently mixed with water. For instance, a mixture of acetonitrile and water is a prevalent choice for extracting a broad range of mycotoxins, including this compound precursors. nih.govresearchgate.net One study detailed an extraction method using 95% aqueous methanol. researchgate.net Another approach for multi-mycotoxin analysis in infant food involved extraction with 60% aqueous methanol mixed with sodium chloride, followed by centrifugation. lcms.cz

The QuEChERS method has been adapted for mycotoxin analysis. nih.govnih.gov This procedure typically involves an initial extraction with an acetonitrile-water mixture, followed by a partitioning step induced by adding salts. nih.gov This helps to separate the analyte into the organic layer while minimizing matrix effects. afdo.org Further cleanup steps might involve dispersive solid-phase extraction (d-SPE) with specific sorbents to remove lipids or other interferences. nih.gov

Solid-phase extraction (SPE) is a widely used cleanup technique. After initial solvent extraction, the extract is passed through an SPE cartridge. Various sorbents can be used depending on the analyte and matrix. For general mycotoxin analysis, specialized columns, such as ISOLUTE® Myco, have been developed to handle a wide range of mycotoxins from diverse food matrices. lcms.cz Immunoaffinity columns, which use specific antibodies to bind the target analyte, offer high selectivity, though they are often more expensive. mycotoxinsite.com

The selection of the extraction and cleanup method depends on the sample matrix, the required sensitivity, and the analytical technique used for detection. For instance, methods coupled with highly sensitive mass spectrometry may require less rigorous cleanup compared to those using less selective detectors. mycotoxinsite.com

Table 1: Comparison of Extraction Techniques for Mycotoxin Analysis

| Technique | Principle | Advantages | Common Solvents/Sorbents |

|---|---|---|---|

| Solvent Extraction | Dissolving the analyte from the sample matrix using a suitable solvent. | Simple, widely applicable. | Acetonitrile, Methanol, Water mixtures. nih.govresearchgate.netresearchgate.net |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid phase (sorbent) and a liquid phase (solvent) for cleanup and concentration. | High selectivity, effective removal of interferences. semanticscholar.org | C18, Immunoaffinity columns, Specialized mycotoxin columns. mycotoxinsite.comexplorationpub.com |

| QuEChERS | A two-step method involving solvent extraction followed by salting-out and dispersive SPE for cleanup. | Fast, simple, low solvent usage, effective for multi-analyte methods. nih.govnih.gov | Acetonitrile, Magnesium sulfate, Sodium acetate (B1210297). nih.govafdo.org |

Chromatographic Separation Methods

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract before detection. nih.gov This separation is crucial for accurate quantification and to avoid misidentification due to co-eluting matrix components.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most prevalent techniques for mycotoxin analysis. nih.govexplorationpub.com These methods offer high resolution and are suitable for non-volatile and thermally unstable compounds like this compound. nih.gov The separation is most commonly achieved using reverse-phase chromatography, with octadecylsilane (B103800) (C18) bonded silica (B1680970) being the most widely used stationary phase. explorationpub.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry. nih.gov

Thin-layer chromatography (TLC) has also been used for the separation of sterigmatocystin (B1681140) and its analogs. nih.govgoogle.com While TLC is a cost-effective screening tool, it generally offers lower sensitivity and resolution compared to HPLC. wikipedia.org For enhanced detection in TLC, plates may be sprayed with a reagent like aluminum chloride and heated. wikipedia.org

Gas chromatography (GC) is less commonly used for underivatized this compound due to the compound's low volatility. However, GC coupled with mass spectrometry (GC-MS/MS) can be used for the analysis of related mycotoxin hydrolysis products. nih.gov

Table 2: Chromatographic Methods for Mycotoxin Separation

| Method | Stationary Phase Example | Mobile Phase Example | Key Features |

|---|---|---|---|

| UHPLC/HPLC | C18 (Octadecylsilane) explorationpub.com | Acetonitrile/Methanol and Water with formic acid nih.gov | High resolution, high sensitivity, suitable for non-volatile compounds. nih.gov |

| TLC | Silica gel, Alumina nih.gov | Various solvent systems | Cost-effective, good for screening, but less sensitive than HPLC. wikipedia.org |

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the identification and quantification of mycotoxins due to its high sensitivity and selectivity. mycotoxinsite.comdntb.gov.ua Tandem mass spectrometry (LC-MS/MS) is widely employed, providing two levels of mass analysis for unambiguous identification. nih.govmycotoxinsite.com This technique allows for the detection of this compound at very low concentrations in complex matrices. researchgate.net

The process involves the ionization of the analyte eluting from the LC column, followed by mass analysis. Electrospray ionization (ESI) is the most common ionization technique for mycotoxins, typically operated in positive ion mode for this compound. researchgate.net In an LC-MS/MS system, a specific precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. nih.govwikipedia.org This precursor-to-product ion transition is highly specific to the analyte, minimizing the chance of false positives.

The analysis of fragmentation patterns is fundamental to the structural confirmation provided by tandem mass spectrometry. wikipedia.org When the protonated molecule of this compound ([M+H]⁺) is subjected to collision-induced dissociation, it breaks apart in a predictable manner, generating a unique mass spectrum of product ions. researchgate.net

Studies on the fragmentation of aflatoxin pathway metabolites, including this compound (DHST), have been conducted to establish a library of high-resolution fragmentation ions. researchgate.net For the closely related compound sterigmatocystin (ST), the protonated molecule at m/z 325 fragments to produce characteristic product ions at m/z 310 and m/z 281. nih.gov The fragmentation of this compound follows similar pathways, influenced by its core xanthone (B1684191) and bifuran structure. The specific fragmentation pattern serves as a fingerprint for the compound, allowing for its confident identification even in the presence of other structurally similar molecules. researchgate.netwikipedia.org

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements for both precursor and product ions. researchgate.netnih.gov This capability is extremely valuable in mycotoxin research. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus increasing the certainty of identification. researchgate.net

The use of HRMS has been applied to the analysis of aflatoxin degradation products and biosynthetic pathway metabolites, including this compound. researchgate.net Full-scan HRMS data allows for non-targeted screening, where the data can be retrospectively analyzed for the presence of compounds not initially on a target list. researchgate.net This is particularly useful for identifying novel metabolites or transformation products of this compound.

Fragmentation Pattern Analysis

Development of Sensitive Detection Methods

The low concentrations at which this compound can occur and its potential toxicity necessitate the development of highly sensitive detection methods. wikipedia.orgnih.gov While early methods using HPLC with UV or fluorescence detection were employed, they often lacked the required sensitivity for trace-level analysis of sterigmatocystins, which exhibit weak UV absorbance and fluorescence. wikipedia.orgnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a major advancement in sensitive detection. nih.gov Triple quadrupole mass spectrometers, operated in selected reaction monitoring (SRM) mode, are capable of detecting mycotoxins at parts-per-billion (µg/kg) or even parts-per-trillion (ng/kg) levels. nih.gov The high sensitivity of these instruments has been crucial in finding mycotoxins in various samples, including building materials and dust. nih.gov

Besides MS-based methods, immunoassays such as the enzyme-linked immunosorbent assay (ELISA) have been developed for mycotoxin screening. mycotoxinsite.commdpi.com ELISA tests are based on the specific binding of an antibody to the mycotoxin. mycotoxinsite.com They are often used for rapid and high-throughput screening of samples due to their simplicity and speed. mdpi.com However, their sensitivity can be limited, and positive results are typically confirmed by a chromatographic method like LC-MS/MS. nih.govmycotoxinsite.com Efforts to improve the sensitivity of immunoassays include the use of nanomaterials as signal enhancers. mdpi.com

Structural Analogues and Derivatives Research of Dihydrosterigmatocystin

Isolation and Characterization of Naturally Occurring Dihydrosterigmatocystin Analogues

The investigation of secondary metabolites from various fungal species, particularly within the genus Aspergillus, has led to the isolation and characterization of several naturally occurring analogues of this compound. These compounds share the core xanthone (B1684191) structure but differ in their substitution patterns, such as methylation, hydroxylation, and methoxylation.

Aspergillus versicolor has proven to be a prolific source of these analogues. From this species, researchers have isolated compounds including dihydrodemethylsterigmatocystin, 5,6-dimethoxythis compound, and 11-hydroxy-O-methylthis compound. nih.gov this compound itself is a known metabolite of A. versicolor. nih.govwikipedia.org Furthermore, a marine-derived strain of Aspergillus versicolor (MF359), isolated from the sponge Hymeniacidon perleve, was found to produce 5-methoxythis compound. researchgate.netmdpi.commdpi.com

Other fungal species have also yielded this compound-related compounds. For instance, this compound has been identified from the endophytic fungus Aspergillus nidulans and from Aspergillus sp. PQJ-1, which was isolated from the plant Sphagneticola trilobata. acs.orgthieme-connect.com The exploration of diverse ecological niches, from terrestrial plants to marine sponges, continues to unveil novel structural variations of this mycotoxin.

The characterization of these natural analogues is typically achieved through a combination of chromatographic separation techniques and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are essential for elucidating their precise chemical structures.

Table 1: Naturally Occurring this compound Analogues

| Analogue Name | Producing Organism | Source Reference |

|---|---|---|

| Dihydrodemethylsterigmatocystin | Aspergillus versicolor | nih.gov |

| 5,6-dimethoxythis compound | Aspergillus versicolor | nih.gov |

| 11-hydroxy-O-methylthis compound | Aspergillus versicolor | nih.gov |

| 5-methoxythis compound | Aspergillus versicolor MF359 (marine-derived) | researchgate.netmdpi.commdpi.comnih.gov |

| This compound | Aspergillus nidulans (endophytic) | thieme-connect.com |

| This compound | Aspergillus sp. PQJ-1 | acs.org |

Chemical Synthesis of this compound Derivatives for Research

To facilitate more detailed biological and toxicological studies, researchers have pursued the chemical synthesis of this compound derivatives. These synthetic efforts allow for the production of specific analogues that may not be readily available from natural sources and enable the systematic modification of the molecule to probe structure-activity relationships.

One documented approach involves using naturally isolated this compound as a starting material for further chemical modification. For example, the derivatives 5-O-methyoxythis compound and 5-hydroxythis compound have been synthesized from the parent compound, this compound. nih.gov This semi-synthetic route provides access to specific hydroxylated and methoxylated derivatives for comparative studies.

In other research, the focus has been on synthesizing core structural fragments of the molecule. A synthesis of (±)-2,3,3a,8a-tetrahydro-4-hydroxy-6-methoxyfuro[2,3-b]benzofuran was accomplished to confirm the structure of a degradation product of the dihydro-derivative of sterigmatocystin (B1681140). rsc.orgrsc.org Such synthetic work is crucial for verifying the structures of metabolites and degradation products identified from natural samples. While the total synthesis of complex mycotoxins like aflatoxins has been achieved, detailed synthetic routes for a wide array of this compound derivatives remain a specialized area of research. nih.gov

Structure-Activity Relationship Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues influences their biological effects. These studies compare the activity of different, but structurally related, compounds to identify key molecular features responsible for their biological actions.

The antimicrobial properties of this compound and its analogues have also been investigated. This compound itself exhibited strong antifungal activity against Botrytis cinerea. acs.org Its analogue, 5-methoxythis compound, isolated from a marine-derived Aspergillus strain, showed potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus. researchgate.netmdpi.commdpi.comnih.gov In contrast, this compound showed significant inhibitory effects on carbonic anhydrase II (bCA II), while its close analogue oxisterigmatocystin C showed no inhibition, highlighting how small structural changes can dramatically alter biological targets. thieme-connect.com These findings underscore the importance of specific functional groups and structural motifs in determining the type and potency of the biological activity of this compound derivatives.

Table 2: Bioactivity Data for this compound and Analogues

| Compound | Activity Type | Target Organism/Enzyme | Observation | Source Reference |

|---|---|---|---|---|

| This compound | Herbicidal | Amaranthus retroflexus | Potent phytotoxicity (MIC = 24.5 μM); more active than sterigmatocystin. | acs.orgmdpi.com |

| This compound | Antifungal | Botrytis cinerea | Strong activity (MIC = 38.3 μM). | acs.org |

| 5-methoxythis compound | Antibacterial | Bacillus subtilis | Potent activity (MIC = 3.125 μg/mL). | researchgate.netmdpi.com |

| 5-methoxythis compound | Antibacterial | Staphylococcus aureus | Potent activity (MIC = 12.5 μg/mL). | researchgate.netmdpi.com |

| This compound | Enzyme Inhibition | Carbonic Anhydrase II (bCA II) | Significant inhibition (IC₅₀ = 21 μM). | thieme-connect.com |

| Oxisterigmatocystin C | Enzyme Inhibition | Carbonic Anhydrase II (bCA II) | No inhibition observed. | thieme-connect.com |

Biodegradation and Biotransformation Studies of Dihydrosterigmatocystin

Identification and Analysis of Biodegradation Products

The analysis of metabolic pathways has led to the clear identification of several products derived from the biotransformation and degradation of dihydrosterigmatocystin.

The most prominent biotransformation products are aflatoxin B2 and aflatoxin G2 , formed by Aspergillus parasiticus. nih.gov The intermediate in this conversion, dihydro-O-methylsterigmatocystin (DHOMST) , has also been identified. nih.govasm.org

In addition to these biosynthetic products, a distinct degradation product has been identified from the dihydro-derivative of sterigmatocystin (B1681140). Through synthesis and spectroscopic comparison, this compound was confirmed to be (±)-tetrahydro-4-hydroxy-6-methoxyfuro[2,3-b]benzofuran . rsc.orgrsc.org This compound represents a breakdown of the xanthone (B1684191) structure, indicating a true degradation pathway rather than a biosynthetic conversion.

Table 2: Identified Biodegradation and Biotransformation Products of this compound

| Product Name | Chemical Name | Type of Product |

|---|---|---|

| Aflatoxin B2 | Biotransformation | |

| Aflatoxin G2 | Biotransformation | |

| Dihydro-O-methylsterigmatocystin | Biotransformation Intermediate | |

| (±)-tetrahydro-4-hydroxy-6-methoxyfuro[2,3-b]benzofuran | Degradation |

Inhibition of this compound Conversion by Exogenous Compounds

Research into the inhibition of aflatoxin production has revealed specific compounds that can block the metabolic conversion of this compound.

The mycotoxin citrinin (B600267) (CTN) , produced by Penicillium citrinum, has been shown to inhibit the in vivo conversion of DHST to aflatoxin B2 and G2 in cultures of Aspergillus parasiticus. researchgate.netnih.govglobalauthorid.com Interestingly, studies using reverse transcription-PCR showed that citrinin did not inhibit the expression of aflatoxin biosynthetic genes, suggesting that its inhibitory action occurs at a post-transcriptional or enzymatic level. nih.gov

Furthermore, competitive inhibition occurs within the aflatoxin biosynthetic pathway itself. Feeding experiments with Aspergillus parasiticus mutants demonstrated that the presence of exogenous DHST significantly suppressed the endogenous production of aflatoxin B1 and G1 from their precursor, sterigmatocystin. nih.gov This suggests that DHST competes with sterigmatocystin for the same enzymes responsible for the later stages of aflatoxin synthesis. nih.govnih.gov

Q & A

Q. How is dihydrosterigmatocystin structurally differentiated from sterigmatocystin using spectroscopic methods?

this compound is distinguished by the reduction of the C-9 and C-10 double bond in sterigmatocystin. This is confirmed via <sup>13</sup>C-NMR analysis, where the δC values for C-9 and C-10 shift from 145.5 and 102.7 (sterigmatocystin) to 67.9 and 31.5 (this compound), respectively . Additional validation includes ESIMS data showing a molecular ion peak at m/z 327.09 [M + H]<sup>+</sup>, corresponding to the molecular formula C18H14O6.

Q. What solvent systems are optimal for NMR analysis of this compound, and how do they affect spectral interpretation?

Solvent choice significantly impacts NMR data. For example, in CDCl3, hydroxyl protons (e.g., 3-OH) resonate at δH 13.22, while in DMSO-d6, they shift to δH 13.38 due to hydrogen bonding . Researchers should compare solvent-specific δH and δC ranges (e.g., δC 21.5–181.0 in DMSO-d6) to avoid misassignment .

Q. What chromatographic techniques are effective for purifying this compound from fungal extracts?

Isolation typically involves solvent extraction (e.g., ethyl acetate), followed by TLC-guided fractionation, silica gel column chromatography, and preparative HPLC . For co-eluting polyketides, reverse-phase HPLC with UV detection at 254 nm is recommended to separate this compound from analogs like sterigmatocystin .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be resolved methodologically?

Bioactivity variability (e.g., anti-H1N1 or antitumor effects) may stem from differences in assay protocols. For instance, the SRB assay (used in tumor cell inhibition studies) requires strict adherence to cell line-specific incubation times and compound solubility parameters . Researchers should standardize positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple replicates .

Q. What experimental strategies address contradictions in NMR data for this compound across studies?

Discrepancies in δH and δC values (e.g., δC 181.0 in DMSO-d6 vs. δC 181.4 in CDCl3) arise from solvent effects and concentration differences . To mitigate this, use internal standards (e.g., TMS) and report solvent, temperature, and instrument frequency in metadata .

Q. What synthetic routes are feasible for this compound, and how do they compare to natural extraction yields?

While natural extraction remains primary, semi-synthesis via hydrogenation of sterigmatocystin (using Pd/C or PtO2 catalysts) is a viable alternative. However, side reactions (e.g., over-reduction of lactone rings) necessitate careful monitoring via LC-MS .

Q. How does this compound’s reactivity profile influence its stability in bioassay conditions?

The compound’s hydroxyl and keto groups render it sensitive to light and pH changes. Stability studies in PBS (pH 7.4) show degradation rates increase at >37°C, suggesting assays should be conducted under inert atmospheres and low-temperature storage (−20°C) .

Data Analysis and Validation

Q. What analytical workflows validate the purity of this compound in mixed fungal extracts?

Combine HPLC-PDA (photodiode array detection) with HRMS to confirm retention time, UV profile (λmax ~280 nm), and exact mass ([M + H]<sup>+</sup> = 327.0874). Purity thresholds (>95%) should be confirmed via integration of chromatographic peaks .

Q. How can computational tools (e.g., DFT calculations) supplement experimental NMR assignments?

Density functional theory (DFT) predicts <sup>13</sup>C-NMR chemical shifts with <±2 ppm accuracy for this compound’s aromatic carbons. Pairing DFT with HSQC and HMBC correlations reduces ambiguity in stereochemical assignments .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

Include solvent controls (e.g., DMSO at ≤0.1% v/v) to rule out vehicle toxicity and a positive control (e.g., cisplatin) to validate assay sensitivity. For dose-response curves, use at least six concentrations in triplicate to calculate IC50 values .

Q. How should researchers design stability studies for this compound in long-term storage?

Conduct accelerated degradation studies under ICH guidelines: expose the compound to 40°C/75% RH for 1–3 months and monitor degradation via UPLC-MS. Store lyophilized samples under argon at −80°C for maximal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.